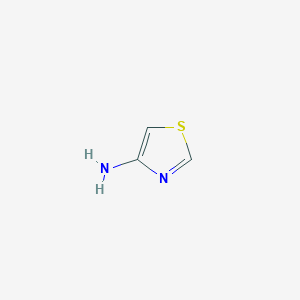

Thiazol-4-amine

Übersicht

Beschreibung

Thiazol-4-amine is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of α-haloketones with thiourea. For example, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as potassium hydroxide yields this compound. Another method involves the reaction of 2-aminothiazole with various electrophiles under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Analyse Chemischer Reaktionen

Oxidation Reactions

Thiazol-4-amine undergoes oxidation at the sulfur atom or the amine group under controlled conditions:

-

Sulfur oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts the thiazole ring to sulfoxides or sulfones, depending on reaction time and stoichiometry .

-

Amine oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or sodium hypochlorite (NaClO) can oxidize the primary amine to a nitro group, yielding nitro-substituted thiazole derivatives .

Example :

Reduction Reactions

Reduction targets the thiazole ring or substituents:

-

Ring reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the thiazole ring to a thiazolidine derivative.

-

Nitro group reduction : If present, nitro groups are reduced to amines using Sn/HCl or H₂/Pd-C.

Example :

Electrophilic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at the C-2 and C-5 positions:

-

Halogenation : Iodine (I₂) or bromine (Br₂) in acetic acid introduces halogens at C-2 .

-

Nitration : Nitration with HNO₃/H₂SO₄ yields 5-nitro-thiazol-4-amine .

Nucleophilic Substitution

The amine group participates in nucleophilic reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives .

-

Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) under acidic conditions .

Example :

Cyclization and Condensation Reactions

This compound serves as a precursor in heterocyclic synthesis:

-

Hantzsch-like synthesis : Reacts with α-halo ketones (e.g., 2-bromoacetophenone) and thiourea to form substituted thiazoles .

-

Thiazolidinone formation : Condensation with aldehydes and mercaptoacetic acid yields thiazolidin-4-ones under solvent-free or green conditions .

Example :

Reaction Mechanisms and Key Intermediates

| Reaction Type | Mechanism | Key Intermediate |

|---|---|---|

| Oxidation | Radical pathway for sulfur oxidation; nitroso intermediates for amine oxidation | Sulfoxide radical, nitroso compound |

| Reduction | Hydride transfer (NaBH₄) or hydrogenolysis (H₂/Pd-C) | Thiazolidine imine |

| Substitution | SN² for alkylation; electrophilic aromatic substitution | Wheland intermediate (electrophilic substitution) |

Synthetic Routes and Yields

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiazol-4-amine has been extensively studied for its potential therapeutic applications. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against gram-positive and gram-negative bacteria. For instance, studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

This compound and its derivatives have been evaluated for anticancer activity. Compounds containing this moiety have shown promise in inhibiting tumor growth in several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism often involves the disruption of specific pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Some studies suggest that this compound derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

This compound is also utilized in the development of agrochemicals. Its ability to act as a building block for various pesticides and herbicides highlights its importance in agricultural chemistry.

Pesticide Development

Compounds derived from this compound have been synthesized and tested for their efficacy as pesticides. They exhibit activity against a range of agricultural pests, contributing to crop protection strategies .

Material Science

In addition to biological applications, this compound is explored for its potential in materials science.

Dyes and Pigments

This compound derivatives are used in the synthesis of dyes due to their vibrant colors and stability under various conditions. For example, compounds like isoindigo have been synthesized using this compound as a precursor .

Polymeric Materials

The unique chemical properties of this compound allow it to be incorporated into polymeric materials, enhancing their functionality. Research is ongoing to develop new materials with improved properties for industrial applications .

Synthesis and Biological Evaluation

A study published in the International Journal of Pharmaceutical Sciences Review and Research detailed the synthesis of novel thiazole derivatives based on this compound. These compounds were evaluated for their antimicrobial activities against several pathogens, demonstrating significant inhibition rates .

Thiazole Derivatives in Cancer Research

Another research effort focused on synthesizing thiazole derivatives that showed enhanced anticancer activity against specific cancer cell lines. The study identified structural features that correlate with increased potency, providing insights into the design of future therapeutic agents .

Wirkmechanismus

Thiazol-4-amine can be compared with other thiazole derivatives such as thiazole-2-amine and thiazole-5-amine. While all these compounds share the thiazole ring structure, their reactivity and biological activities differ due to the position of the amino group. This compound is unique in its ability to undergo specific substitution reactions at the 4-position, which can lead to the formation of diverse and biologically active compounds.

Vergleich Mit ähnlichen Verbindungen

- Thiazole-2-amine

- Thiazole-5-amine

- 2-Methylthiazole

- 4-Methylthiazole

Biologische Aktivität

Thiazol-4-amine is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound and its derivatives, focusing on their anticancer and antimicrobial properties.

1. Synthesis of this compound Derivatives

This compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with amines or other nucleophiles. The synthesis typically aims to enhance the biological activity of the parent compound by modifying its structure.

Example Synthesis Pathway

- Reagents : Thiazole, amine derivatives.

- Conditions : Solvent (e.g., ethanol), temperature control.

- Yield : Varies based on substituents and reaction conditions.

2. Biological Activities

This compound and its derivatives exhibit a range of biological activities, particularly in anticancer and antimicrobial domains.

2.1 Anticancer Activity

A series of studies have demonstrated that this compound derivatives can act as potent anticancer agents:

- Mechanism of Action : Many thiazole derivatives inhibit tubulin polymerization, disrupting microtubule dynamics, which is crucial for cell division. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s) was shown to induce G2/M phase arrest in cancer cells with IC50 values ranging from 0.36 to 0.86 μM across different cell lines .

- Case Study : In a study evaluating various thiazole derivatives, compound p2 exhibited significant activity against the MCF7 breast cancer cell line, comparable to standard chemotherapeutics like 5-fluorouracil .

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| 10s | 0.36 - 0.86 | SGC-7901 | Tubulin polymerization inhibitor |

| p2 | Not specified | MCF7 | Anticancer activity |

2.2 Antimicrobial Activity

Thiazol-4-amines also demonstrate promising antimicrobial properties:

- Antibacterial and Antifungal Activity : Several derivatives have shown activity comparable to standard antibiotics like norfloxacin and fluconazole. For example, compounds p2, p3, p4, and p6 exhibited significant antimicrobial effects against various pathogens .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of thiazol-4-amines is crucial for the development of more effective compounds:

- Key Modifications : Substituents on the thiazole ring significantly influence biological activity. For instance:

4. Molecular Docking Studies

Molecular docking studies provide insights into how thiazol-4-amines interact with their biological targets:

Eigenschaften

IUPAC Name |

1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHHLHCCVDMOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554270 | |

| Record name | 1,3-Thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-99-9 | |

| Record name | 4-Thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are some of the unique reactions that 2-(dialkylamino)-1,3-thiazol-4-amines can undergo?

A1: 2-(Dialkylamino)-1,3-thiazol-4-amines exhibit interesting reactivity towards various electrophiles. For instance, they can react with aryl isocyanates, α-chloroalkyl isocyanates, and N-(alkoxycarbonyl)imidoyl chlorides to yield substituted thiapurines. [] This highlights the versatility of these compounds as precursors for more complex heterocyclic systems.

Q2: Can you provide an example of how reaction conditions influence the product outcome when using benzothioamide derivatives as starting materials?

A2: Absolutely. When reacting benzothioamide derivatives with 2-aryl-2-bromoacetonitriles, the choice of solvent dramatically alters the reaction pathway. In DMSO, 3,5-diaryl-1,2,4-thiadiazoles are formed with excellent yields. [] Conversely, conducting the reaction in DMF primarily yields 2,5-diaryl-1,3-thiazol-4-amines. [] This emphasizes the importance of carefully selecting reaction conditions to achieve the desired product.

Q3: How are thiazol-4-amine derivatives being incorporated into larger molecular frameworks for potential medicinal chemistry applications?

A3: Researchers are exploring the incorporation of this compound moieties into various pharmacophores. One example is the synthesis of 4-heteroaryl-2-phenyl-quinazolines bearing 5-aryl-1,3-oxathiol-2-ylidene amine and substituted 1,3-thiazole groups, achieved through a domino reaction of thioamides with phenacyl halides. [] This highlights the potential of thiazol-4-amines for developing novel bioactive compounds.

Q4: What role do fluorine-containing reagents play in the synthesis of thiapurines from thiazol-4-amines?

A4: Fluorine-containing reagents like 2,4,6-tris(trifluoromethyl)-1,3,5-triazine enable the introduction of trifluoromethyl groups into the thiapurine scaffold when reacted with 2-(dialkylamino)-1,3-thiazol-4-amines. [] This modification can significantly impact the physicochemical properties and biological activity of the resulting compounds, making it a valuable strategy in drug discovery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.